Cas no 1805526-30-0 (2-Bromo-3-cyano-4-iodobenzenesulfonyl chloride)

2-Bromo-3-cyano-4-iodobenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3-cyano-4-iodobenzenesulfonyl chloride
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- インチ: 1S/C7H2BrClINO2S/c8-7-4(3-11)5(10)1-2-6(7)14(9,12)13/h1-2H
- InChIKey: QNYDSQJGZIYDQM-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC(=C(C=1C#N)Br)S(=O)(=O)Cl
計算された属性
- せいみつぶんしりょう: 404.77229 g/mol
- どういたいしつりょう: 404.77229 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 360
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- ぶんしりょう: 406.42
- トポロジー分子極性表面積: 66.3
2-Bromo-3-cyano-4-iodobenzenesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013034511-1g |
2-Bromo-3-cyano-4-iodobenzenesulfonyl chloride |
1805526-30-0 | 97% | 1g |
1,504.90 USD | 2021-06-22 |
2-Bromo-3-cyano-4-iodobenzenesulfonyl chloride 関連文献
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
2-Bromo-3-cyano-4-iodobenzenesulfonyl chlorideに関する追加情報
Recent Advances in the Application of 2-Bromo-3-cyano-4-iodobenzenesulfonyl chloride (CAS: 1805526-30-0) in Chemical Biology and Pharmaceutical Research
2-Bromo-3-cyano-4-iodobenzenesulfonyl chloride (CAS: 1805526-30-0) is a highly versatile and reactive intermediate in chemical biology and pharmaceutical research. Recent studies have highlighted its significance in the synthesis of novel sulfonamide-based compounds, which are widely explored for their therapeutic potential. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic applications, biological activities, and potential drug development implications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 2-Bromo-3-cyano-4-iodobenzenesulfonyl chloride as a key building block for the development of sulfonamide derivatives targeting carbonic anhydrase isoforms. The study demonstrated that the compound's unique halogenated and cyano-substituted aromatic ring enhances its reactivity, enabling efficient coupling with various amines to yield potent enzyme inhibitors. These findings underscore the compound's utility in designing selective inhibitors for therapeutic applications.
Another notable application of 2-Bromo-3-cyano-4-iodobenzenesulfonyl chloride was reported in a recent ACS Chemical Biology paper, where it was employed in the synthesis of fluorescent probes for detecting sulfonation activity in live cells. The probe's design leveraged the compound's sulfonyl chloride group for covalent modification of target proteins, while the bromo and iodo substituents allowed for further functionalization via cross-coupling reactions. This innovative approach provides a powerful tool for studying sulfonation pathways in biological systems.
Furthermore, the compound has garnered attention in the field of antimicrobial drug discovery. A 2024 study in Bioorganic & Medicinal Chemistry Letters described the synthesis of novel sulfonamide antibiotics using 2-Bromo-3-cyano-4-iodobenzenesulfonyl chloride as a precursor. The resulting compounds exhibited broad-spectrum activity against drug-resistant bacterial strains, with minimal cytotoxicity. The researchers attributed this promising activity profile to the synergistic effects of the halogen and cyano groups on the compound's aromatic core.
Despite these advancements, challenges remain in optimizing the stability and solubility of derivatives derived from 2-Bromo-3-cyano-4-iodobenzenesulfonyl chloride. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Future directions include exploring the compound's potential in targeted drug delivery systems and as a scaffold for covalent inhibitors in oncology.
In conclusion, 2-Bromo-3-cyano-4-iodobenzenesulfonyl chloride (CAS: 1805526-30-0) continues to be a valuable tool in chemical biology and pharmaceutical research. Its unique structural features enable diverse applications, from enzyme inhibition to cellular imaging. As synthetic methodologies advance, this compound is expected to play an increasingly important role in the development of next-generation therapeutics.
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